Citrinamide B

Beschreibung

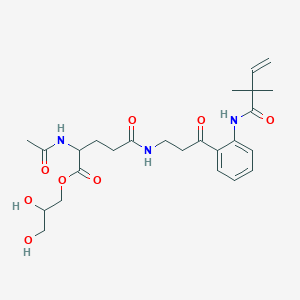

Citrinamide B is a secondary metabolite isolated from the fungal strain Penicillium sp. FKI-1938, alongside its analog citrinamide A . Structurally, it belongs to a class of aromatic alkaloids characterized by a fused polycyclic system with hydroxyl and amide functional groups, as evidenced by IR absorption peaks at 3600–3000 cm⁻¹ (hydroxyl) and 1739 cm⁻¹ (amide) . Its molecular formula and stereochemical configuration were initially ambiguous but later revised through enantioselective synthesis studies, which clarified its absolute configuration and resolved inconsistencies in earlier structural assignments .

Citrinamide B exhibits bioactivity as a potentiator of the antifungal agent miconazole, enhancing its efficacy against Candida albicans by 4- to 8-fold at concentrations of 12.5–50 µg/mL . Unlike conventional antifungals, citrinamide B itself lacks direct antifungal activity but disrupts fungal resistance mechanisms, likely by inhibiting efflux pumps or modifying membrane permeability .

Eigenschaften

Molekularformel |

C25H35N3O8 |

|---|---|

Molekulargewicht |

505.6 g/mol |

IUPAC-Name |

2,3-dihydroxypropyl 2-acetamido-5-[[3-[2-(2,2-dimethylbut-3-enoylamino)phenyl]-3-oxopropyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C25H35N3O8/c1-5-25(3,4)24(35)28-19-9-7-6-8-18(19)21(32)12-13-26-22(33)11-10-20(27-16(2)30)23(34)36-15-17(31)14-29/h5-9,17,20,29,31H,1,10-15H2,2-4H3,(H,26,33)(H,27,30)(H,28,35) |

InChI-Schlüssel |

OWDHSJUQOMMLKH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC(CCC(=O)NCCC(=O)C1=CC=CC=C1NC(=O)C(C)(C)C=C)C(=O)OCC(CO)O |

Synonyme |

citrinamide B |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analog: Citrinamide A

Citrinamide A, co-isolated with citrinamide B, shares a nearly identical core structure but differs in functional groups. Key distinctions include:

- Functional Groups : Citrinamide A contains carboxylic acid (IR: 1733 cm⁻¹) and amide (1718 cm⁻¹) moieties, while citrinamide B features hydroxyl groups (IR: 3600–3000 cm⁻¹) and a single amide group .

- Bioactivity : Both compounds enhance miconazole activity, but citrinamide A shows marginally higher potency (2-fold lower minimum effective concentration) .

- Stereochemistry : Citrinamide A’s stereochemistry was resolved earlier, whereas citrinamide B required enantioselective synthesis to confirm its revised configuration .

Table 1: Structural and Functional Comparison of Citrinamides A and B

Functional Analogs: Natural Products with Antiviral Activity

Notable examples include:

Citrinamide A

- Target : SARS-CoV-2 nsp10 protein, critical for viral mRNA methylation .

- Mechanism : Binds nsp10 via hydrogen bonds (K4296, C4294) and π-sulfur interactions, achieving an IC₅₀ of 5 nM .

- antifungal) and higher binding affinity in molecular dynamics simulations .

4,5-Di-p-trans-Coumaroylquinic Acid

- Source : Tribulus spp. .

- Activity : Antioxidant (IC₅₀: 0.039 µM) and antiviral via nsp10 binding (four hydrogen bonds, π-cation interactions) .

- Contrast with Citrinamide B : Lacks amide groups but shares hydroxyl-driven solubility, enhancing membrane penetration .

Table 2: Functional Comparison with Antiviral Natural Products

Q & A

Q. What are best practices for presenting conflicting spectral data (e.g., NMR) in Citrinamide B publications?

- Methodological Answer : Clearly annotate spectra with acquisition parameters (e.g., solvent, temperature) and compare with published reference data. Address discrepancies by repeating experiments under identical conditions or using alternative techniques (e.g., 2D NMR for structural confirmation). Use tables to summarize key peaks and assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.